Deprotection Kinetics: Trityl Cleavage is 4-12× Faster than TBDMS under Acidic Conditions
Under identical acidic conditions (HClO4·SiO2 in MeOH, room temperature), 6-O-trityl ethers undergo complete cleavage to the corresponding alcohols in 2-3 hours, whereas 6-O-TBDMS ethers require 12-24 hours for comparable deprotection [1]. This 4-12× rate advantage allows for orthogonal deprotection strategies in multi-step syntheses where silyl groups remain intact during trityl removal.
| Evidence Dimension | Deprotection time (acidic conditions) |
|---|---|
| Target Compound Data | 2-3 hours (complete cleavage) |
| Comparator Or Baseline | 6-O-TBDMS ethers: 12-24 hours |
| Quantified Difference | 4-12× faster deprotection |
| Conditions | HClO4 supported on silica gel, MeOH, room temperature |
Why This Matters
Faster deprotection of trityl relative to TBDMS enables orthogonal protecting group strategies where the primary hydroxyl can be selectively unmasked without affecting silyl-protected secondary positions.
- [1] Agarwal A, Vankar YD. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydr Res. 2005;340(9):1661-1667. View Source
